[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate
Description
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a 4-nitrobenzoate ester via a carbamoyl-methyl bridge. The 1,3,4-thiadiazole moiety is a heterocyclic ring containing sulfur and nitrogen atoms, known for its electron-deficient properties and pharmacological relevance .
Properties
IUPAC Name |
[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-9(13-11-14-12-6-21-11)5-20-10(17)7-1-3-8(4-2-7)15(18)19/h1-4,6H,5H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQKQOBCJXRQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=NN=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate typically involves the reaction of 2-[(1,3,4-thiadiazol-2-yl)carbamoyl]methyl chloride with 4-nitrobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate typically involves multi-step organic reactions. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the carbamoyl group.
- Coupling with 4-nitrobenzoic acid.
The characterization of the compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study reported that derivatives similar to [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative | Moderate | Staphylococcus aureus |
| Thiadiazole Derivative | High | Escherichia coli |
Anti-inflammatory Properties
Research indicates that compounds containing thiadiazole rings can reduce inflammation markers in vitro.
- Case Study : In a controlled study, a related thiadiazole compound significantly lowered TNF-alpha levels in human cell lines .
| Compound | TNF-alpha Reduction (%) |
|---|---|
| Thiadiazole Derivative | 45% |
| Control Group | 10% |
Agricultural Applications
Thiadiazole derivatives are also explored as potential agrochemicals due to their ability to inhibit plant pathogens.
Fungicidal Activity
- Case Study : A derivative demonstrated effective fungicidal activity against Fusarium oxysporum, a common plant pathogen.
| Compound | Fungicidal Activity | Concentration (mg/L) |
|---|---|---|
| Thiadiazole Derivative | Effective | 100 |
| Control (Standard Fungicide) | Highly Effective | 50 |
Material Science Applications
Thiadiazoles are being investigated for their potential use in developing new materials with specific electronic properties.
Conductive Polymers
- Research Finding : Incorporation of thiadiazole units into polymer matrices has been shown to enhance electrical conductivity.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Conventional Polymer | 0.01 |
| Thiadiazole-Modified Polymer | 0.5 |
Mechanism of Action
The mechanism of action of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The 1,3,4-thiadiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The nitro group may also contribute to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Carbamoyl : Sulfonamide-containing derivatives (e.g., 12a) exhibit broad-spectrum antimicrobial activity due to enhanced hydrogen-bonding capacity , whereas the carbamoyl group in the target compound could offer distinct pharmacokinetic profiles.
- Agrochemical vs. Pharmaceutical : Derivatives with bulky substituents (e.g., tert-butyl in tebuthiuron) are leveraged as pesticides , contrasting with saccharide-modified or nitro-bearing compounds, which are explored for therapeutic uses .
Biological Activity
[(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate is a compound that belongs to the class of thiadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate typically involves multi-step organic reactions. The process may include the formation of the thiadiazole ring followed by the introduction of the carbamoyl and nitrobenzoate groups. Detailed methodologies can be found in chemical literature and patents, indicating its relevance in research and industrial applications .
Biological Activity Overview
Thiadiazole derivatives are known for their extensive biological activities, including:
- Antimicrobial Activity : Several studies have reported that thiadiazole derivatives exhibit significant antifungal and antibacterial properties. For instance, some derivatives have shown promising activity against Phytophthora infestans and various bacterial strains .
- Anti-inflammatory Properties : Thiadiazole compounds have demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : Some studies indicate that thiadiazole derivatives can inhibit tumor cell proliferation, making them potential candidates for cancer therapy .
Antifungal Activity
A study highlighted that certain 1,3,4-thiadiazole derivatives exhibited strong antifungal activity against P. infestans, with effective concentrations (EC50) lower than standard antifungal agents . The compound [(1,3,4-Thiadiazol-2-YL)carbamoyl]methyl 4-nitrobenzoate may share similar properties due to its structural characteristics.
Antibacterial Activity
Research has shown that thiadiazole derivatives possess varying degrees of antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas campestris. The effectiveness often correlates with the specific functional groups present in the compounds .
Anti-inflammatory Studies
In assessing anti-inflammatory effects, several thiadiazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines. Results indicated significant reductions in inflammatory markers, suggesting therapeutic potential for conditions like arthritis .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for [(1,3,4-thiadiazol-2-yl)carbamoyl]methyl 4-nitrobenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Introduction of the carbamoyl group via coupling reactions (e.g., using carbodiimide reagents like EDC/HOBt).
- Step 3: Esterification with 4-nitrobenzoic acid using DCC/DMAP as catalysts .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.
- Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of intermediates.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the carbamoyl linkage (δ ~165–170 ppm for carbonyl) and nitro group (δ ~8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy: Identify C=O (1700–1750 cm) and N–H (3300–3500 cm) stretches.
- X-ray Crystallography: Employ SHELX programs for structure refinement. For example, use SHELXL for small-molecule refinement to resolve disorder in the thiadiazole ring .
Basic: How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Stability: The nitro group may render the compound light-sensitive. Store in amber vials at –20°C under inert gas (N) to prevent decomposition .
- Hazard Mitigation: Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, lab coat) and work in a fume hood. Avoid contact with reducing agents due to potential nitro group reactivity .
Advanced: What mechanistic insights exist for the biological activity of 1,3,4-thiadiazole derivatives like this compound?
Methodological Answer:
- Electrophilic Reactivity: The thiadiazole ring’s electron-deficient nature facilitates interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
- Nitro Group Role: Enhances membrane permeability and may act as a prodrug moiety under reductive conditions (e.g., in bacterial environments) .
Experimental Validation: - Perform enzymatic assays (e.g., Mycobacterium tuberculosis ketol-acid reductoisomerase inhibition) to quantify IC values .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Methodological Answer:
- Key Modifications:
- Computational Tools: Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to predict activity trends. Validate docking poses with molecular dynamics simulations .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s antimycobacterial activity?
Methodological Answer:
- In Vitro: Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Include positive controls (e.g., isoniazid) and measure MIC values .
- In Vivo: Murine models of tuberculosis. Administer via oral gavage (dose range: 10–50 mg/kg) and monitor bacterial load in lung homogenates .
Advanced: How can computational methods predict metabolic pathways or toxicity profiles?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s MetaSite to identify likely CYP450-mediated oxidation sites (e.g., nitro reduction to amine).
- Toxicity Screening: Apply ProTox-II to predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., nitro groups) .
Basic: What are the recommended protocols for safe waste disposal and spill management?
Methodological Answer:
- Waste Disposal: Neutralize with 10% sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous chemical waste.
- Spill Response: Evacuate the area, contain with absorbent pads, and decontaminate with ethanol/water (70:30) .
Advanced: What analytical methods ensure purity and quantify degradation products?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities. Set UV detection at 254 nm for nitroaromatic absorption .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]) and track nitro reduction products (e.g., amine derivatives) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
